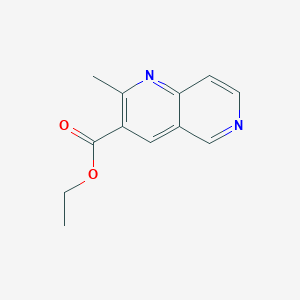

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

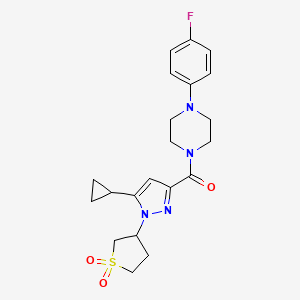

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is ethyl 2-methyl [1,6]naphthyridine-3-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has been reported in the literature . Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate gave ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate in high yield in a one-step reaction with 1,3,5-triazine in the presence of ethanolic sodium ethoxide, or in a two-step procedure with DMF diethyl acetal followed by ring closure with ammonia .

Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is 1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has a density of 1.2±0.1 g/cm^3, a boiling point of 326.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 151.3±26.5 °C . The compound has a molar refractivity of 61.5±0.3 cm^3, and it accepts 4 hydrogen bonds .

Applications De Recherche Scientifique

Synthesis of Naphthyridines : Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has been utilized in the synthesis of naphthyridines. For example, Balogh, Hermecz, Simon, and Pusztay (2009) reported the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates by aminomethinylation with 1,3,5-triazine (Balogh, Hermecz, Simon, & Pusztay, 2009).

Antimicrobial Activity : Ramesh and Sreenivasulu (2004) synthesized 2-Methyl-1,8-naphthyridine-3-carbazide from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and screened its antimicrobial activity (Ramesh & Sreenivasulu, 2004).

Precursor in Naphthyridine Synthesis : Plisson and Chenault (2001) demonstrated the use of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, in the synthesis of substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).

Cytotoxic Activity in Cancer Research : Deady, Rogers, Zhuang, Baguley, and Denny (2005) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones derived from 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2005).

Synthesis of Pyridone-Carboxylic Acids as Antibacterial Agents : Hirose, Mishio, Matsumoto, and Minami (1982) synthesized pyridone-carboxylic acids with significant antibacterial activity, using ethyl 7-chloro-1, 4-dihydro-4-oxo-1, 8-naphthyridine-3-carboxylate (Hirose, Mishio, Matsumoto, & Minami, 1982).

Neuroprotective Properties : Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, and López (2004) reported on a compound, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8] naphthyridine-3-carboxylate (ITH4012), which showed neuroprotective properties and acetylcholinesterase inhibition (Orozco et al., 2004).

Acetylcholinesterase Inhibition in Alzheimer's Research : Soriano, Samadi, Chioua, de los Ríos, and Marco-Contelles (2010) synthesized and analyzed ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate for its acetylcholinesterase inhibition, suggesting its potential as a therapeutic agent in Alzheimer's disease (Soriano et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-methyl-1,6-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMJRAYGONFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

methanone](/img/structure/B2392401.png)